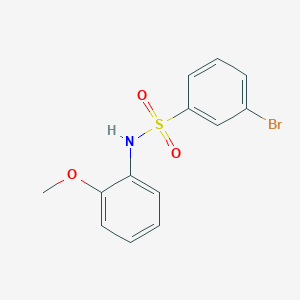![molecular formula C13H9ClF3NO2S B270807 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.
Mécanisme D'action
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide acts as a potent and selective inhibitor of CFTR chloride channel function. It binds to the cytoplasmic side of the channel and stabilizes the closed state, preventing chloride ions from passing through the pore. This leads to a reduction in the amount of chloride and water secreted by epithelial cells in the lungs, pancreas, and other organs affected by CF.
Biochemical and Physiological Effects:
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid hydration. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in CF airway epithelial cells, suggesting a potential anti-inflammatory effect. In addition, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have minimal effects on other ion channels and transporters, indicating a high degree of selectivity for CFTR.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR chloride channel function, making it a useful tool compound for studying the role of CFTR in various physiological processes. It has also been shown to have minimal effects on other ion channels and transporters, reducing the potential for off-target effects. However, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has some limitations. It is a small molecule inhibitor, and as such, it may not fully recapitulate the effects of genetic mutations that cause CF. In addition, its effects on CFTR function may be influenced by factors such as cell type, culture conditions, and experimental design.
Orientations Futures
There are several future directions for research on 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors with improved pharmacokinetic properties. Another area of interest is the use of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a tool compound to study the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, there is ongoing research into the potential use of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in combination with other drugs, such as correctors and potentiators, to improve CFTR function in patients with CF.
Méthodes De Synthèse
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. It has been shown to improve the function of defective CFTR channels in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid hydration. 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been used as a tool compound to study the role of CFTR in various physiological processes, such as sweat secretion, intestinal fluid secretion, and pancreatic bicarbonate secretion.
Propriétés
Nom du produit |
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H9ClF3NO2S |
Poids moléculaire |
335.73 g/mol |
Nom IUPAC |
4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-10-4-6-12(7-5-10)21(19,20)18-11-3-1-2-9(8-11)13(15,16)17/h1-8,18H |
Clé InChI |
AIGKNZVPDLBPRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



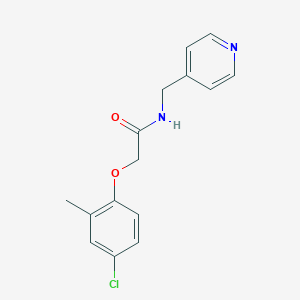
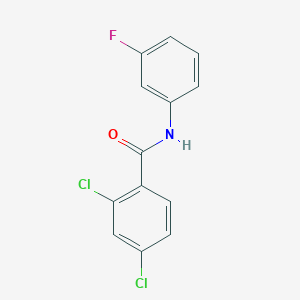
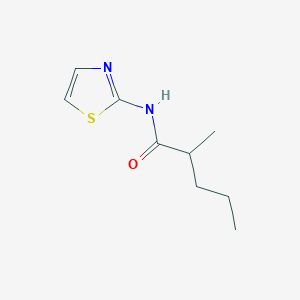

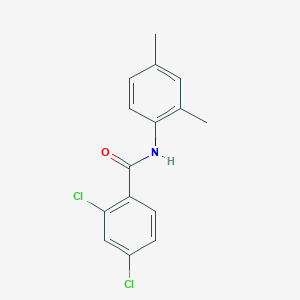
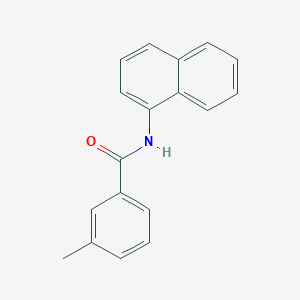
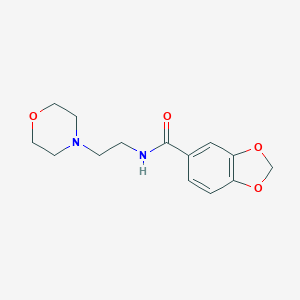


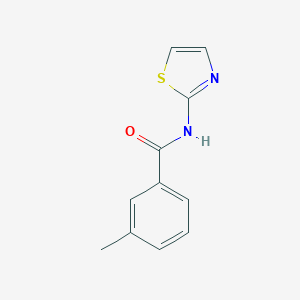
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
